methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate is a synthetic xanthone derivative characterized by a xanthen-9-one core substituted with a hydroxyl group at position 1 and a methyleneoxy-linked para-methyl benzoate ester at position 2. Xanthones are renowned for their diverse biological activities, including antimicrobial, antioxidant, and fluorescence properties .
Properties
IUPAC Name |
methyl 4-[(1-hydroxy-9-oxoxanthen-3-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-26-22(25)14-8-6-13(7-9-14)12-27-15-10-17(23)20-19(11-15)28-18-5-3-2-4-16(18)21(20)24/h2-11,23H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSFWAAIBQVHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of phthalic anhydride with resorcinol under acidic conditions, forming 9H-xanthene-9-one.
Hydroxylation: The xanthene-9-one is then hydroxylated to introduce the hydroxy group at the 1-position, often using reagents like hydrogen peroxide in the presence of a catalyst.
Esterification: The hydroxylated xanthene is reacted with methyl 4-formylbenzoate in the presence of a base to form the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorescent dyes and sensors due to its xanthene core.
Biology: Employed in the study of enzyme mechanisms and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules and systems. The xanthene core can intercalate with DNA, affecting replication and transcription processes. Additionally, the hydroxy and oxo groups can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in both therapeutic and diagnostic applications.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Substitution Position : The target compound’s 1-hydroxy-3-oxy-methyl para-benzoate substitution distinguishes it from analogs like compound 9 (3-methoxy-4-acetate) and the ortho-benzoate in . Para-substitution likely reduces steric hindrance compared to ortho-substituted analogs.
- Functional Groups : The hydroxyl group at position 1 may increase acidity compared to methoxy-substituted analogs (e.g., compound 9), influencing reactivity in hydrogen-bonding interactions .
Key Observations :
- Alkylation Strategies: The target compound likely employs a nucleophilic substitution or Mitsunobu reaction for ether linkage formation, similar to compound 9’s synthesis using K₂CO₃ and alkyl halides .
- Purification : Flash chromatography with hexane/ethyl acetate gradients (as in and ) is standard for polar xanthone derivatives .
Physicochemical and Functional Properties
- Fluorescence : Xanthene cores (e.g., ) exhibit intrinsic fluorescence, suggesting the target compound may serve as a fluorophore. However, the absence of charged groups (cf. CA-TMR-biotin-1’s dimethyliminio) may limit aqueous solubility .
- Biological Activity: Xanthones with hydroxyl groups (e.g., 1-hydroxy in the target vs. 6-hydroxy in ) often show antimicrobial or antioxidant effects due to redox-active phenolic moieties .
Biological Activity
Methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate is a xanthone derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the xanthone family, characterized by a polycyclic structure that contributes to its diverse biological activities. The specific structure of this compound can be represented as follows:
Anti-inflammatory Activity
Recent studies have shown that xanthone derivatives exhibit significant anti-inflammatory properties. For instance, a study synthesized various xanthone derivatives and evaluated their anti-inflammatory effects using a rat model. The results indicated that certain derivatives, including those structurally similar to this compound, demonstrated promising anti-edema activity.
Table 1: Anti-inflammatory Effects of Xanthone Derivatives
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Pain Inhibition (4h) (%) |
|---|---|---|---|
| Compound A | 50 | 37.60 | 10.50 |
| Compound B | 100 | 12.60 | 15.40 |
| Compound C | 200 | -5.60 | -1.94 |
The data suggests that the structural modifications in xanthone derivatives can lead to varied anti-inflammatory effects.
Analgesic Activity
In addition to anti-inflammatory properties, this compound has been evaluated for its analgesic potential. The aforementioned study also assessed pain inhibition capabilities of various compounds, revealing that certain xanthones could significantly reduce pain responses in animal models.
Table 2: Analgesic Effects of Xanthone Derivatives
| Compound | Dose (mg/kg) | Pain Inhibition (%) |
|---|---|---|
| Compound A | 50 | 10.50 |
| Compound B | 100 | 15.40 |
| Compound C | 200 | -1.94 |
The biological activity of this compound may be attributed to its ability to inhibit pro-inflammatory mediators and modulate pain pathways. Xanthones are known to interfere with the synthesis of inflammatory cytokines and other signaling molecules involved in the inflammatory response.
Case Studies
A notable case study examined the efficacy of xanthone derivatives in a controlled setting where inflammation was induced in rat models. The study found that compounds similar to this compound significantly reduced both edema and pain levels compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
